molecular formula C16H16N2O2 B5746255 2-methyl-N'-(phenylacetyl)benzohydrazide

2-methyl-N'-(phenylacetyl)benzohydrazide

Cat. No.: B5746255
M. Wt: 268.31 g/mol
InChI Key: ZSFYEUYTDSCHFG-UHFFFAOYSA-N
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Description

2-Methyl-N'-(phenylacetyl)benzohydrazide is a benzohydrazide derivative characterized by a methyl group at the 2-position of the benzohydrazide scaffold and a phenylacetyl moiety attached via the hydrazide nitrogen. Its synthesis typically involves the condensation of 2-methylbenzohydrazide with phenylacetyl chloride or analogous reagents under reflux conditions (e.g., ethanol or DMF as solvents) . Structural characterization via FTIR, NMR, and X-ray crystallography confirms the E-configuration of the hydrazone bond and intermolecular hydrogen bonding patterns, which influence its crystalline packing and stability .

The compound has shown promise in medicinal chemistry, particularly as a precursor for antimicrobial azetidinone derivatives synthesized via microwave-assisted cyclocondensation. These derivatives exhibit activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . Additionally, its hydrazone derivatives (e.g., N'-arylidene-2-(α-phenylacetyl)benzohydrazides) demonstrate modular reactivity, enabling further functionalization for targeted biological applications .

Properties

IUPAC Name

2-methyl-N'-(2-phenylacetyl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-12-7-5-6-10-14(12)16(20)18-17-15(19)11-13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSFYEUYTDSCHFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NNC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Benzohydrazide derivatives are structurally diverse, with variations in substituents on the benzohydrazide core and the hydrazone-linked aryl/alkyl groups. Below is a comparative analysis of 2-methyl-N'-(phenylacetyl)benzohydrazide with analogous compounds:

Structural and Electronic Comparisons
Compound Name Key Substituents Configuration Notable Properties
This compound 2-methyl, phenylacetyl E Hydrogen bonding via N-H⋯O; moderate antimicrobial activity
(E)-4-Bromo-N'-(2-nitrobenzylidene)benzohydrazide 4-bromo, 2-nitrobenzylidene E Strong intermolecular N-H⋯O bonds; dihedral angle 4.1° between aromatic rings
N'-(4-Fluorobenzoyl)-2-hydroxybenzohydrazide 2-hydroxy, 4-fluorobenzoyl - Enhanced solubility due to hydroxyl group; potential anti-inflammatory activity
4-(5-Methyl-1H-benzimidazol-2-yl)-N'-(arylidene)benzohydrazides Benzimidazole-linked arylidene E High cytotoxicity (IC50 < 0.1 µM in lung cancer cells)

Key Observations :

  • Electron-Withdrawing Groups (e.g., nitro, bromo): Enhance stability and intermolecular interactions but may reduce solubility .
  • Benzimidazole Hybrids : Exhibit superior anticancer activity due to planar aromatic systems that facilitate DNA intercalation .

Activity Trends :

  • Antimicrobial Efficacy : this compound derivatives are less potent than benzimidazole hybrids but more selective for Gram-positive strains .
  • Cytotoxicity : Benzimidazole-linked compounds (e.g., 5a, 5b) outperform cisplatin in lung cancer models, whereas the target compound lacks comparable data .
  • Enzyme Inhibition : Thiophene-2-carboxamide derivatives show broader cholinesterase inhibition than phenylacetyl-substituted analogs .

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